molecular formula C13H12BrNO2 B1454284 N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide CAS No. 1072944-32-1

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Cat. No.: B1454284
CAS No.: 1072944-32-1
M. Wt: 294.14 g/mol
InChI Key: RLPAEHDFGVRAEK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound features a furan ring attached to a benzamide structure, which includes a bromine atom and a methyl group on the benzene ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: Products include corresponding amines.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and benzamide structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which includes both a bromine atom and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAEHDFGVRAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674584
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-32-1
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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